molecular formula C9H9BrO2 B168330 2-(3-(Bromomethyl)phenyl)acetic acid CAS No. 118647-53-3

2-(3-(Bromomethyl)phenyl)acetic acid

Cat. No.: B168330
CAS No.: 118647-53-3
M. Wt: 229.07 g/mol
InChI Key: ZEVUGJRUEGVFCU-UHFFFAOYSA-N
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Description

2-(3-(Bromomethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 118647-53-3 . It has a molecular weight of 229.07 g/mol . The compound is solid in physical form .


Synthesis Analysis

The benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester into (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester using N-bromosuccinimide in the presence of 2,2`-azobisisobutyronitrile in various reaction solvents has been investigated . The efficiency of the reaction was found to be sensitive to the kind of reaction solvents .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO2 . The InChI representation of the molecule is InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7 (4-8)5-9 (11)12/h1-4H,5-6H2, (H,11,12) .


Chemical Reactions Analysis

The benzylic bromination of 1 to 2 can be performed in 1,2-dichlorobenzene as reaction solvent superior to the classic Wohl-Ziegler procedure in both reaction time and isolated yield (8 h vs 12 h, 92 vs 79%) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 341.1±22.0C at 760 mmHg . The flash point is 160.1 . It has a topological polar surface area of 37.3 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure :

    • 2-(3-(Bromomethyl)phenyl)acetic acid has been utilized in chemical synthesis, particularly in the formation of various organic compounds. For instance, it was involved in the bromination process to produce benzylidene 2-(N-bromopyridylium)-hydrazone bromide, which possesses the properties of a typical N-bromo-compound (Gibson, 1963).
    • The compound has been studied for its molecular structure and electronic properties, such as molecular electrostatic potential and energy band gap, indicating its potential in material science applications (Rahuman et al., 2020).
  • Biological Activity :

    • In the realm of pharmacology and biochemistry, this compound derivatives have been synthesized and evaluated for antimicrobial activities. Some of these derivatives have shown activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Demirbas et al., 2004).
  • Chemical Analysis Techniques :

    • The compound and its derivatives have also been a subject in analytical chemistry, particularly in spectroscopic studies. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized and analyzed for its molecular structure using crystallography (Guzei et al., 2010).
  • Synthesis of Heterocycles :

    • It's involved in the synthesis of novel heterocycles, an area significant in developing pharmaceuticals and advanced materials. New 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones were synthesized using derivatives of this compound (Rosca, 2020).
  • Metabolic Studies :

    • The compound has been used in studies exploring the metabolism of various drugs and substances in biological systems, which is critical in drug development and toxicology (Mangani et al., 2004).

Mechanism of Action

Safety and Hazards

The compound is considered hazardous. It has hazard statements H302-H314 . The precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 .

Properties

IUPAC Name

2-[3-(bromomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVUGJRUEGVFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CBr)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438944
Record name 2-(3-(Bromomethyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118647-53-3
Record name 2-(3-(Bromomethyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Tolylacetic acid (4.0 g, 26.64 mmol) and AIBN (α,α′-azobisisobutyronitrile) (0.044 g, 0.266 mmol) were dissolved in acetonitrile (11.9 g) and the solution was raised to 80° C. To this solution was dropped a solution of N-bromosuccinimide (4.98 g, 27.97 mmol) and AIBN (α,α′-azobisisobutyronitrile) (0.044 g, 0.266 mmol) in acetonitrile (32 g) for 1.5 hours. After stirring for 30 minutes the mixture was cooled to 50° C. and thereto was added butyl acetate (38.7 g). The mixture was concentrated to remove only acetonitrile. The resulting succinimide (crystal) was removed and the residue was washed three times with water. After concentrating to a desired concentration, thereto was added at 45° C. n-heptane (45.6 g) to produce a crystal. After cooling to 5° C., the crystal was filtered to give the sub-subject compound (3.76 g) as a white crystal. Yield: 62%
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
solvent
Reaction Step One
Name
Quantity
0.044 g
Type
catalyst
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
solvent
Reaction Step Two
Name
Quantity
0.044 g
Type
catalyst
Reaction Step Two
Quantity
38.7 g
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

To a solution of 3-methylphenylacetic acid (125 g) in tetrachloro methane (1660 ml), N-bromosuccinimide (148 g) and 2,2′-azobisisobutyronitrile (AIBN; 1.37 g) were added. The mixture was refluxed with heating. After termination of reaction, the solution was cooled with ice. The white precipitate was filtered by glass-filter. The filtrate was washed by tetrachloro methane. The filtrate together with washing liquid was concentrated. The obtained residue was dissolved into ethyl acetate. Thereto, hexane was added. The mixture was crystallized to obtain the title compound (59 g).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
1660 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of m-tolylacetic acid (25.00 g, 166.5 mmol) in anhydrous carbon tetrachloride (200 ml) was added N-bromosuccinimide (30.00 g, 168.6 mmol), and the mixture was gradually heated to the boiling point. After heating the mixture under reflux for 5.5 hr, the reaction mixture was cooled to room temperature, the insoluble material was removed by filtration and washed twice with carbon tetrachloride (100 ml). The filtrate was concentrated, carbon tetrachloride (60 ml) was added and the residue was dissolved by heating at about 70° C. The solution was cooled to about 40° C., and hexane (300 ml) was added dropwise. After stirring at room temperature for 30 min, the precipitated crystals were filtered, washed with hexane and dried under reduced pressure to give (3-bromomethylphenyl)acetic acid (22.80 g, 99.53 mmol, yield 59.8%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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